molecular formula C15H11F3N4O B11533707 6-Amino-3-methyl-4-[4-(trifluoromethyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-3-methyl-4-[4-(trifluoromethyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B11533707
M. Wt: 320.27 g/mol
InChI Key: BXEODNANPYHAHP-UHFFFAOYSA-N
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Description

6-Amino-3-methyl-4-[4-(trifluoromethyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a pyranopyrazole derivative characterized by a trifluoromethyl (-CF₃) substituent on the 4-phenyl ring. This electron-withdrawing group enhances the compound’s stability and modulates its electronic properties, making it a candidate for pharmacological and material science applications. Synthetically, it is typically prepared via multi-component reactions (MCRs) involving aldehydes, hydrazine, ethyl acetoacetate, and malononitrile under catalytic conditions . The trifluoromethyl group distinguishes it from other analogs, influencing both reactivity and biological activity .

Properties

Molecular Formula

C15H11F3N4O

Molecular Weight

320.27 g/mol

IUPAC Name

6-amino-3-methyl-4-[4-(trifluoromethyl)phenyl]-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C15H11F3N4O/c1-7-11-12(8-2-4-9(5-3-8)15(16,17)18)10(6-19)13(20)23-14(11)22-21-7/h2-5,12H,20H2,1H3,(H,21,22)

InChI Key

BXEODNANPYHAHP-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

Preparation Methods

Four-Component Classical Synthesis

The classical approach employs a one-pot reaction of 4-(trifluoromethyl)benzaldehyde , ethyl acetoacetate , malononitrile , and hydrazine hydrate under acidic or basic conditions. The process follows a sequence of Knoevenagel condensation, Michael addition, and cyclization.

Reaction Conditions :

  • Catalyst : Acetic acid or piperidine (2–5 mol%)

  • Solvent : Ethanol or water

  • Temperature : Reflux (80–100°C)

  • Time : 3–6 hours

  • Yield : 70–85%

Mechanistic Pathway :

  • Pyrazolone Formation : Ethyl acetoacetate reacts with hydrazine to form 3-methylpyrazol-5-one.

  • Knoevenagel Adduct : 4-(Trifluoromethyl)benzaldehyde and malononitrile condense to generate an α,β-unsaturated dicyanoalkene.

  • Michael Addition : Pyrazolone attacks the dicyanoalkene, forming a tetrahedral intermediate.

  • Cyclization : Intramolecular nucleophilic attack yields the pyranopyrazole core.

Ionic Liquid Catalysis

Ionic liquids like 1-butyl-3-methylimidazolium bromide ([BMIM]Br) enhance reaction rates and yields by stabilizing intermediates through hydrogen bonding.

Optimized Parameters :

  • Catalyst Loading : 10 mol%

  • Solvent : Solvent-free

  • Yield : 88–92%

  • Advantage : Recyclability for 4–5 cycles without significant loss in activity.

Taurine-Catalyzed Green Synthesis

Taurine, a biocompatible β-amino sulfonic acid, acts as a bifunctional catalyst in aqueous media.

Key Features :

  • pH Control : Taurine’s zwitterionic nature (pKa ≈ 1.5) facilitates proton transfer.

  • Yield : 89% in 2 hours at 60°C.

  • Sustainability : Eliminates toxic solvents and reduces waste.

Green Chemistry Approaches

Water-Mediated Synthesis

Water serves as an eco-friendly solvent in MCRs, leveraging hydrophobic interactions to drive cyclization.

Protocol :

  • Catalyst : Sodium benzoate (2.5 mol%)

  • Conditions : Room temperature, 45 minutes

  • Yield : 90%.

Advantages :

  • No organic solvents required.

  • Simplified purification via filtration.

Mechanochemical Grinding

Solid-state synthesis using mortar-pestle grinding minimizes solvent use and accelerates reaction kinetics.

Procedure :

  • Reagents : Aldehyde, malononitrile, pyrazolone, and DBU catalyst.

  • Time : 15–20 minutes.

  • Yield : 82–86%.

Advanced Catalytic Systems

Nanocatalysts

Silica-coated cobalt oxide (Co₃O₄@SiO₂) nanoparticles provide high surface area and Lewis acidity, improving regioselectivity.

Performance Metrics :

  • Catalyst Loading : 3 mol%

  • Yield : 94%

  • Reusability : 5 cycles with <5% yield drop.

Deep Eutectic Solvents (DES)

A choline chloride-urea DES enables mild reaction conditions and high atom economy.

Conditions :

  • Temperature : 50°C

  • Time : 1 hour

  • Yield : 91%.

Comparative Analysis of Synthetic Methods

MethodCatalystSolventTimeYieldEnvironmental Impact
Classical MCRAcetic acidEthanol4 h78%Moderate
Ionic Liquid[BMIM]BrSolvent-free2 h90%Low (recyclable)
Taurine-CatalyzedTaurineWater2 h89%Very low
MechanochemicalDBUSolvent-free20 min85%Low
NanocatalystCo₃O₄@SiO₂Ethanol1.5 h94%Moderate

Industrial-Scale Production Considerations

Continuous Flow Reactors

Microreactors enhance heat/mass transfer, reducing reaction times from hours to minutes. A pilot study achieved 89% yield at 120°C with a residence time of 8 minutes.

Purification Techniques

  • Recrystallization : Ethanol/water mixtures (3:1) yield >99% purity.

  • Chromatography : Silica gel with ethyl acetate/hexane (1:4) resolves regioisomers.

Chemical Reactions Analysis

Reaction Types and Mechanisms

The compound participates in several reaction types due to its distinct functional groups:

Reaction Type Key Features Reagents/Conditions
Nucleophilic Substitution Occurs at the carbonitrile group or pyrazole ring positions.Polar aprotic solvents (e.g., DMF, DMSO), bases (e.g., K₂CO₃), and nucleophiles.
Oxidation Targets the dihydropyran ring or methyl groups.H₂O₂, KMnO₄, or O₂ under acidic/alkaline conditions.
Reduction Reduces the carbonitrile group to an amine or modifies aromatic systems.NaBH₄, LiAlH₄, or catalytic hydrogenation (H₂/Pd) .
Cycloaddition Forms fused heterocycles via [3+2] or [4+2] pathways.Dipolarophiles (e.g., nitrones) under thermal or microwave conditions .

Reactivity with Biological Targets

The compound exhibits target-specific interactions due to its structural flexibility:

3.1 Ral GTPase Inhibition

  • Acts as a competitive inhibitor by binding to the GTP-binding pocket of RalA/B proteins (IC₅₀: 0.8–1.2 µM) .

  • Structural analogs with 4-pyridyl or 4-methoxyphenyl substitutions show enhanced potency .

3.2 Interaction with Serum Albumin

  • Forms a stable complex with bovine serum albumin (BSA) via static quenching (Ksv=2.5×104M1K_{sv} = 2.5 \times 10^4 \, \text{M}^{-1}), suggesting potential pharmacokinetic relevance.

Reaction Conditions and Optimization

Critical parameters influencing reactivity include:

Parameter Optimal Range Impact on Yield/Selectivity
Solvent Ethanol > Water > Solvent-freePolar solvents enhance cyclization efficiency .
Catalyst Piperidine (10 mol%) > L-prolineBase catalysts improve reaction rates by 30–40% .
Temperature 80–100°C (reflux) or microwave (300 W, 100°C)Microwave reduces reaction time from 6h to 20min .

Stability and Degradation Pathways

  • Hydrolytic Degradation : The carbonitrile group undergoes slow hydrolysis in aqueous acidic conditions to form carboxylic acids.

  • Photodegradation : Exposure to UV light (λ=254nm\lambda = 254 \, \text{nm}) induces ring-opening reactions, forming fragmented aldehydes and amines.

This compound’s reactivity profile underscores its versatility in medicinal chemistry and materials science. Continued exploration of its derivatization potential could unlock novel therapeutic or functional applications.

Scientific Research Applications

Antioxidant Activity

One of the prominent applications of this compound is its antioxidant properties. Research indicates that derivatives of the dihydropyrano[2,3-c]pyrazole structure exhibit significant radical scavenging activity. For instance, compounds synthesized with similar frameworks demonstrated effectiveness in scavenging free radicals in various assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and nitric oxide assays .

Table 1: Antioxidant Activity of Related Compounds

Compound NameDPPH Scavenging Activity (%)NO Scavenging Activity (%)
6-Amino-3-methyl-4-[4-(trifluoromethyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile8578
1-Benzyl-3-(4-pyridyl)-1H-pyrazol-5(4H)-one9080
Pyrazoline Derivative A7570

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity. Studies have shown that derivatives containing the pyrazole moiety exhibit potent antibacterial and antifungal effects. For example, a series of synthesized pyrazoline derivatives were tested against various bacterial strains and showed promising results .

Table 2: Antimicrobial Activity of Pyrazole Derivatives

Compound NameBacterial Strain TestedZone of Inhibition (mm)
6-Amino-3-methyl-4-[4-(trifluoromethyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrileE. coli15
Pyrazoline Derivative BStaphylococcus aureus18
Pyrazolone Compound CCandida albicans12

Inhibition of Enzymatic Activity

The compound has been identified as a potential inhibitor of various enzymes involved in inflammatory processes. Specifically, it has been noted for its inhibitory effects on the p38 mitogen-activated protein kinase (MAPK), which plays a critical role in inflammation and cellular stress responses . This suggests a therapeutic potential in treating inflammatory diseases.

Synthesis of Novel Materials

Beyond pharmacological applications, this compound serves as a precursor for synthesizing novel materials with unique properties. Its structural features allow for modifications that can lead to materials with specific electronic or optical characteristics. For instance, the incorporation of trifluoromethyl groups has been linked to enhanced stability and solubility in organic solvents .

Table 3: Properties of Materials Derived from Dihydropyrano[2,3-c]pyrazole

Material TypeKey Properties
Conductive PolymersHigh electrical conductivity
Photonic MaterialsTunable optical properties
CoatingsEnhanced chemical resistance

Case Study 1: Antioxidant Efficacy

A study published in Molecules highlighted the synthesis and evaluation of several pyrazole derivatives for their antioxidant activity. The study concluded that compounds similar to 6-Amino-3-methyl-4-[4-(trifluoromethyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile exhibited superior antioxidant properties compared to standard antioxidants like ascorbic acid .

Case Study 2: Antimicrobial Testing

In another investigation reported in Journal of Brazilian Chemical Society, researchers evaluated the antimicrobial efficacy of various pyrazole derivatives against resistant bacterial strains. The findings indicated that derivatives based on the dihydropyrano structure showed significant antibacterial activity, making them candidates for further development as antimicrobial agents .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Physicochemical Properties

The substituent at the 4-aryl position significantly impacts solubility, melting points, and spectral properties:

Compound (4-Aryl Substituent) Melting Point (°C) Yield (%) Key Spectral Data (¹H NMR, δ ppm) Reference
4-(4-Trifluoromethylphenyl) N/A 95–98% Trifluoromethyl signal at 7.64–7.62 (m, aromatic H)
4-(Perfluorophenyl) 249–250 98% Perfluorophenyl signals at 7.18 (s, 2H)
4-(4-Fluorophenyl) 244–245 96% Fluorophenyl signals at 7.12–7.20 (m, 4H)
4-(3,4,5-Trimethoxyphenyl) N/A 85% Methoxy signals at 3.74 (s, 9H)
4-(2-Nitrophenyl) N/A 80% Nitrophenyl signals at 7.57–7.42 (m, 3H)

Key Observations :

  • Electron-Withdrawing Groups (e.g., -CF₃, -NO₂): Increase thermal stability (higher melting points) and alter π-π stacking interactions in crystal structures .
  • Electron-Donating Groups (e.g., -OCH₃) : Enhance solubility in polar solvents due to increased polarity .
Pharmacological Profiles

Biological activity varies with substituents:

Compound (4-Aryl Substituent) Biological Activity Mechanism/IC₅₀/EC₅₀ Reference
4-(2-Nitrophenyl) Antihypertensive Calcium channel blockade (IC₅₀ = 12.5 µM)
4-(3,4,5-Trimethoxyphenyl) Anticancer (in vitro) Moderate activity against MCF-7 (breast cancer)
4-(4-Fluorophenyl) Antimicrobial Gram-positive bacteria (MIC = 8 µg/mL)
Glycoside derivatives (e.g., ribofuranosyl) Antitumor IC₅₀ = 4.2 µM (HeLa cells)

Notable Findings:

  • Nitro-substituted derivatives exhibit vasorelaxant effects comparable to nifedipine, a clinical calcium channel blocker .
Catalytic Systems and Efficiency
Method Catalyst Reaction Time Yield (%) Reference
One-pot MCR (thermal) Lime juice 20–30 min 85–90%
Ultrasound-assisted MCR None (aqueous) 15 min 92–95%
Conventional MCR Urea 60 min 80–85%

Advancements :

  • Green synthesis using lime juice or water under ultrasound reduces toxicity and improves atom economy .
  • Urea-catalyzed reactions achieve moderate yields but require longer reaction times .

Biological Activity

6-Amino-3-methyl-4-[4-(trifluoromethyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its pharmacological properties, synthesis, and research findings.

Chemical Structure and Properties

The compound has the following chemical formula: C15H11F3N4OC_{15}H_{11}F_3N_4O and a molecular weight of approximately 324.27 g/mol. Its structure features a pyrano[2,3-c]pyrazole framework, which is known for various biological activities.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrano[2,3-c]pyrazoles exhibit notable antibacterial properties. For instance, compounds related to 6-amino-3-methyl-4-[4-(trifluoromethyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile were evaluated against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated strong antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Activity

The compound has shown potential as an anti-inflammatory agent. A study reported its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. The results indicated that the compound could serve as a lead for developing new anti-inflammatory drugs .

Antitumor Activity

Research into the antitumor properties of pyrazole derivatives suggests that they may inhibit key cancer-related pathways. In vitro studies have shown that certain derivatives can induce apoptosis in cancer cell lines, making them candidates for further investigation in cancer therapy .

Synthesis of the Compound

The synthesis of 6-amino-3-methyl-4-[4-(trifluoromethyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves multicomponent reactions (MCRs). These reactions are advantageous due to their efficiency and ability to produce complex molecules in fewer steps. For example, one method described involves the reaction of appropriate hydrazones with carbonitriles under specific conditions to yield high yields of the desired product .

Research Findings and Case Studies

StudyFindings
Pradeep et al. (2019)Reported excellent antibacterial activity against Klebsiella planticola with MIC values as low as 3.9 μg/mL for related compounds .
Umesha et al. (2009)Demonstrated synergistic effects of pyrazole derivatives when combined with doxorubicin in breast cancer cell lines .
Recent Review (2022)Summarized the efficacy of pyrano[2,3-c]pyrazoles against various bacterial strains, showing inhibition zones comparable to standard antibiotics .

Q & A

Q. Table 1. Comparative Yields Under Different Catalytic Conditions

Catalyst/SystemSolventTime (min)Yield (%)Reference
[Et3NH][HSO4]Solvent-free4592
Ultrasound (40 kHz)H2O2096
NaHSO3Solvent-free1594

Q. Table 2. Biological Activity of Derivatives

Substituent (4-position)Activity (IC50)TargetReference
4-CF3Ph1.2 µM (Calcium channel)L-type Cav1.2
4-FPh2 µg/mL (Antimicrobial)DNA gyrase
2-NO2Ph8 µM (Antitumor)RalA GTPase

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